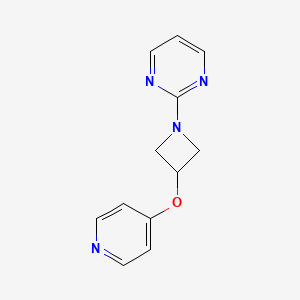

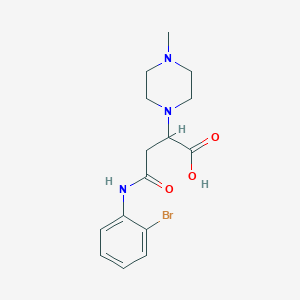

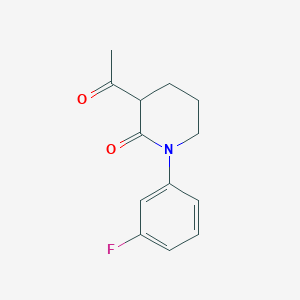

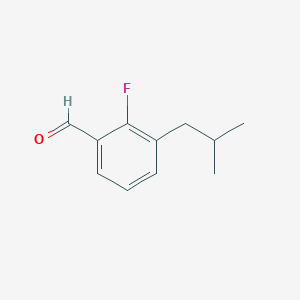

4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as BOPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. BOPA has been shown to have potential therapeutic applications for the treatment of type 2 diabetes, obesity, and other metabolic disorders.

Applications De Recherche Scientifique

Glycolic Acid Oxidase Inhibition

One of the primary applications of derivatives similar to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is in the inhibition of glycolic acid oxidase. Williams et al. (1983) synthesized a series of 4-substituted 2,4-dioxobutanoic acids, demonstrating potent in vitro inhibition of porcine liver glycolic acid oxidase, indicating potential therapeutic applications in managing conditions like Primary Hyperoxaluria Type 1 (Williams et al., 1983).

Surfactant Synthesis

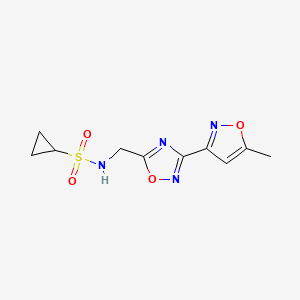

Chen et al. (2013) explored the synthesis of a new surfactant incorporating a benzene spacer, similar in structure to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. This novel surfactant was synthesized via a copper-catalyzed cross-coupling reaction, showing unique premicellar aggregation below the critical micelle concentration (Chen et al., 2013).

Catechol Oxidase Activity Modulation

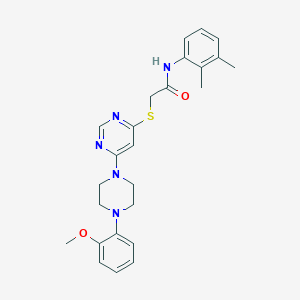

Research by Merkel et al. (2005) on dicopper(II) complexes with ligands structurally related to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid provided insights into catechol oxidase activity modulation. These studies suggest potential applications in mimicking the active sites of type 3 copper proteins and understanding the influence of thioether groups on enzyme activity (Merkel et al., 2005).

Antiproliferative Activity

Yurttaş et al. (2022) synthesized and investigated the antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. These compounds, including structures akin to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, displayed potential inhibitory effects on DNA gyrase-ATPase activity, suggesting promising applications in cancer therapy (Yurttaş et al., 2022).

Molecular Docking and Structural Analysis

Vanasundari et al. (2018) conducted spectroscopic, structural, and molecular docking studies on derivatives of 4-oxobutanoic acid, offering valuable insights into their reactivity, nonlinear optical material potential, and pharmacological importance. This research underscores the versatility of compounds structurally related to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in drug design and material science (Vanasundari et al., 2018).

Propriétés

IUPAC Name |

4-(2-bromoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJZICYVTYMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2743050.png)